Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (CAS: 14208-83-4) is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with an ethyl carboxylate ester. Its structure is defined by the SMILES C(OCC)(=O)C1=CN(N=C1)C=2C=NC=CC2 and InChIKey HTSHJGDGVAEYCN-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrazole scaffold, which is known for diverse biological activities, including antimicrobial, antifungal, and herbicidal properties .
Properties
IUPAC Name |
ethyl 1-pyridin-3-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSHJGDGVAEYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186290 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-60-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741717-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The ester group in Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids under specific conditions. Potassium permanganate (KMnO₄) in water-pyridine medium is a common reagent for this transformation .
Reaction Data
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Water/Pyridine | Pyrazole-4-carboxylic acid | High |
This reaction is analogous to the oxidation of pyrazole-4-carbaldehydes reported in the literature, where aldehydes are converted to carboxylic acids in high yields .
Condensation Reactions
The pyrazole ring in this compound can participate in condensation reactions with active methylene compounds (e.g., malonates). These reactions typically proceed via nucleophilic attack on the carbonyl group, followed by cyclization to form extended conjugated systems .
Reaction Data
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malonic ester | Ethanol/NaOH | Pyrazole-alkene hybrids | 85% |
For example, aldol condensation with 3-acetyl-2,5-dimethylfuran yields prop-2-en-1-one derivatives .
Cyclocondensation Reactions
Cyclocondensation with enones or β-enamino diketones leads to the formation of fused heterocycles. This reaction involves a tandem Knoevenagel condensation and oxidative aromatization sequence .
Reaction Data
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trichloromethyl enones | Molecular oxygen | 3-Carboxyalkylpyrazoles | 41–97% |
The reaction mechanism involves initial attack by the hydrazine derivative on the enone, followed by cyclization and dehydrogenation to form the pyrazole core .
Substitution Reactions
The pyridin-3-yl substituent can undergo nucleophilic aromatic substitution under strongly basic conditions. For example, treatment with sodium borohydride (NaBH₄) in DMF facilitates substitution at the pyridine ring.
Reaction Data
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | DMF | Pyridine-substituted adducts | 65% |
Hydrolysis and Amide Formation
The ester group can undergo hydrolysis to form the corresponding carboxylic acid under basic conditions (e.g., NaOH in EtOH). Subsequent reaction with amines yields amide derivatives .
Reaction Data
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ | THF | Pyrazole-4-carboxamide | 78% |
Mechanistic Insights
The reactivity of this compound is influenced by the electron-withdrawing effects of the pyridin-3-yl group and the ester functionality. This combination enhances the electrophilicity of the carbonyl group, facilitating condensation and substitution reactions .
Key Mechanistic Steps
-
Nucleophilic attack : The hydrazine derivative attacks the carbonyl group, forming a β-enaminone intermediate .
-
Cyclization : The intermediate undergoes cyclization to form the pyrazole core .
-
Aromaticization : Oxidative aromatization stabilizes the heterocycle .
Biological Activity
While this review focuses on chemical reactivity, preliminary studies suggest that this compound exhibits antimicrobial activity due to its ability to modulate lipid membranes . Further pharmacological studies are warranted to explore its therapeutic potential.
Scientific Research Applications
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents on the pyrazole ring and adjacent heterocycles. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Ethyl 1-(Pyridin-3-yl)-1H-Pyrazole-4-Carboxylate with Analogues
Key Observations :
- Pyridine vs.
- Heterocycle Modifications : Replacing pyrazole with triazole (as in Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) alters electronic properties and bioactivity. Triazoles often enhance metabolic stability and metal-binding capacity .
- Functional Group Additions : Azido or halogen substituents (e.g., chlorine in ) increase reactivity for further derivatization or interaction with biological targets.
Critical Analysis :
- Quinoxaline Derivatives: The one-pot method in highlights scalability for industrial applications, contrasting with multi-step azide functionalization in .
- Solvent and Catalyst Systems : Cs₂CO₃ in DMF vs. TFA/CH₂Cl₂ in reflects tailored conditions for specific substituent introductions.
Table 3: Property Comparison
Insights :
- Polarity : Pyridinyl groups enhance water solubility compared to phenyl derivatives.
- Azide Reactivity : Azido-substituted pyrazoles (e.g., ) are pivotal in bioorthogonal chemistry for drug-target identification.
Biological Activity
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 220.24 g/mol. The unique structural arrangement contributes to its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antifungal Activity : Studies have shown moderate antifungal effects against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds derived from this structure demonstrated over 50% inhibition at concentrations of 100 µg/mL, outperforming some commercial fungicides .
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent, particularly through its interaction with cyclooxygenase (COX) enzymes. Some derivatives have shown selectivity for COX-2, which is crucial for developing anti-inflammatory drugs .
- Antitumor Activity : Ethyl 1-(pyridin-3-yl)-1H-pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant growth inhibition and induction of apoptosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing activated carbonyl compounds and pyrazole derivatives.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing solvent use, making it an environmentally friendly option .
Case Study 1: Antifungal Activity Evaluation
A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives were synthesized and tested against Gibberella zeae. Some compounds exhibited over 50% inhibition at 100 µg/mL, indicating promising antifungal properties .
Case Study 2: Anti-inflammatory Potential
Research on pyrazolobenzotriazinone derivatives revealed that some compounds with a similar structural framework displayed significant COX inhibition. This suggests that ethyl 1-(pyridin-3-yl)-1H-pyrazole derivatives could be explored further for anti-inflammatory applications .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | Different carboxylate positioning; potential variations in activity | |
| 4-Amino-1-(pyridin-3-yl)-1H-pyrazole | Contains amino group; may exhibit different pharmacological properties | |
| 1-(Pyridin-2-yl)-5-methylpyrazole | Variation in substitution; different reactivity and applications |
Q & A
What are the standard synthetic routes for Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common method involves reacting ethyl acetoacetate derivatives with pyridinyl hydrazines under reflux in ethanol or THF. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as seen in analogous pyrazole-triazole hybrids . Yield optimization requires precise control of catalysts (e.g., CuSO₄/Na ascorbate) and solvents (THF/water mixtures), with reaction times ranging from 16–72 hours at 50°C .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic Research Question
1H/13C NMR and LC-MS are critical for confirming structure and purity. For example, NMR signals at δ 8.56 ppm (pyrazole protons) and δ 162.4 ppm (ester carbonyl) are diagnostic . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, particularly for derivatives with substituted aryl groups . Cross-validation with HRMS ensures molecular weight accuracy (e.g., m/z 264.1455 [M+H]+ for triazole hybrids) .
How can solvent and catalyst selection be optimized to enhance regioselectivity in pyrazole functionalization?
Advanced Research Question
Regioselectivity in pyrazole ring substitution depends on solvent polarity and catalyst choice. Polar aprotic solvents like DMF favor nucleophilic attack at the N1 position, while Cu(I) catalysts in THF promote azide-alkyne cycloaddition at C3 . For trifluoromethylation, K₂CO₃ in DMF at 80°C achieves >85% regioselectivity for C5-substituted derivatives . Contradictions in product ratios (e.g., 41% vs. 90% yields) may arise from competing pathways; DFT calculations can predict transition-state stability .
How should researchers resolve contradictions in NMR and X-ray data for structurally similar analogs?
Advanced Research Question
Discrepancies between NMR peak splitting and crystallographic bond lengths often stem from dynamic effects (e.g., rotameric equilibria). For example, ethyl ester groups may exhibit restricted rotation, causing unexpected splitting in 1H NMR despite a single-crystal structure . Use variable-temperature NMR to probe conformational flexibility, and validate with density functional theory (DFT) simulations .
What strategies are effective for incorporating this compound into bioactive scaffolds for drug discovery?
Advanced Research Question
The ester moiety serves as a versatile handle for hydrolysis to carboxylic acids (e.g., using NaOH/EtOH at 70°C), enabling conjugation with pharmacophores like trifluoromethyl groups or triazoles . In medicinal chemistry, it acts as a precursor for kinase inhibitors or antimicrobial agents. For instance, coupling with piperidine derivatives via amidation yields compounds with anti-inflammatory activity (e.g., 87% purity after column chromatography) .
What purification challenges arise during scale-up, and how can they be mitigated?
Advanced Research Question
Crude mixtures often contain unreacted azides or copper residues. Dry-load flash chromatography (silica gel, cyclohexane/EtOAc gradients) effectively isolates the target compound . For persistent impurities, recrystallization from ethanol/water (1:1) improves purity to >95%. Monitor via TLC (Rf = 0.14–0.60 in CH₂Cl₂/MeOH) .
How does basic hydrolysis of the ethyl ester proceed, and what side reactions should be monitored?
Advanced Research Question
Hydrolysis with aqueous NaOH (2M, 70°C, 4h) converts the ester to the carboxylic acid. Competing side reactions include decarboxylation under prolonged heating or acid catalysis. Use LC-MS to track byproducts (e.g., m/z 450.2 [M+1] for decarboxylated analogs) and adjust pH to <3 during workup to precipitate the acid .
What role does click chemistry play in modifying this compound for material science applications?
Advanced Research Question
CuAAC enables rapid functionalization with alkynes, producing triazole-linked hybrids for optoelectronic materials. For example, reacting ethyl 5-azido-pyrazole-4-carboxylate with hex-1-yne yields triazole derivatives with enhanced thermal stability (melting points up to 150°C) . Monitor azide content via IR (2143 cm⁻¹ peak) to avoid incomplete reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
